Product packaging for 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole(Cat. No.:CAS No. 406235-71-0)

5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole

Cat. No.: B3135933
CAS No.: 406235-71-0
M. Wt: 265.15 g/mol
InChI Key: AUYOQIMWVRVWIW-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole is a chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. The compound features a benzimidazole core, a privileged scaffold in drug discovery known for its ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and metal ion coordination . The bromine atom at the 5-position serves as a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to explore structure-activity relationships (SAR) . The cyclopentyl substituent on the nitrogen atom can influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. Benzimidazole derivatives have demonstrated significant potential in oncology research, with some acting as DNA binders or inhibitors of key enzymes like topoisomerases . Furthermore, brominated benzimidazole analogs are investigated for their antimicrobial properties, showing activity against resistant bacterial strains such as Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis . This makes this compound a valuable building block for constructing novel compounds aimed at combating antibiotic resistance . Beyond these areas, the benzimidazole pharmacophore is also explored in cardiovascular research and as a bioisostere in inhibitor design for various epigenetic targets . This product is intended for research purposes only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrN2 B3135933 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole CAS No. 406235-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-cyclopentylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c13-9-5-6-12-11(7-9)14-8-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYOQIMWVRVWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 1 Cyclopentyl 1h Benzo D Imidazole and Analogous Structures

General Synthetic Routes to Benzimidazole (B57391) Core Structures

The formation of the benzimidazole ring is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. The most prevalent methods involve the reaction of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile, leading to the cyclization that forms the imidazole (B134444) portion of the bicyclic system.

Condensation Reactions for Benzimidazole Formation

Condensation reactions represent the most traditional and widely utilized method for the synthesis of the benzimidazole core. nih.govnih.gov This approach typically involves the reaction of an o-phenylenediamine with a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives. nih.govnih.gov

The reaction with aldehydes is particularly common, where an o-phenylenediamine is treated with an aldehyde in the presence of a catalyst. nih.govmdpi.comrsc.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to afford the benzimidazole product. nih.gov A wide array of catalysts have been employed to facilitate this transformation, including both Lewis and Brønsted acids, as well as various heterogeneous catalysts. nih.govrsc.org The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and yield. For instance, the use of supported gold nanoparticles (Au/TiO2) has been shown to effectively catalyze the reaction between o-phenylenediamine and various aldehydes under ambient conditions, providing good to high yields of the corresponding 2-substituted benzimidazoles. mdpi.com

Similarly, the condensation with carboxylic acids or their derivatives, such as orthoesters, provides another reliable route to 2-substituted benzimidazoles. researchgate.net These reactions often require acidic conditions and elevated temperatures to drive the dehydration and cyclization process. iajpr.com

Catalyst/ReagentAldehyde/Carboxylic Acid DerivativeSolventTemperature (°C)Yield (%)Reference
Au/TiO2Various aromatic aldehydesCHCl3:MeOHAmbient51-99 mdpi.com
MgO@DFNSVarious aromatic and aliphatic aldehydesEthanolAmbientup to 95 rsc.org
Sc(OTf)3Various aldehydesNot specifiedNot specifiedGood researchgate.net
NH4ClVarious aromatic aldehydesEthanol80-90Moderate to good bohrium.com
Boric acid/GlycerolSubstituted ortho-phenylenediamines and aldehydesWater80Good organic-chemistry.org

Cyclization Strategies for Benzimidazole Synthesis

Beyond classical condensations, various cyclization strategies have been developed for benzimidazole synthesis, often offering milder reaction conditions and broader substrate scope. Intramolecular N-arylation is a powerful method that involves the formation of a C-N bond within a pre-functionalized precursor. rsc.org For example, a copper-catalyzed intramolecular N-arylation of amidines can provide a straightforward route to the benzimidazole ring system. rsc.orgacs.org This approach is particularly valuable for creating benzimidazoles with specific substitution patterns that may be difficult to achieve through direct condensation.

Another important strategy is oxidative cyclization. In this method, a precursor that is one oxidation state away from the final benzimidazole is treated with an oxidant to induce cyclization. This can be seen in the reaction of N-arylamidoximes, which can undergo a one-pot acylation-cyclization to yield benzimidazoles in acceptable yields with good substituent tolerance. nih.govbohrium.com This method avoids the need for harsh reaction conditions and the pre-synthesis of o-phenylenediamines. nih.govbohrium.com

Palladium-catalyzed intramolecular cyclization reactions have also been developed for the synthesis of complex benzimidazole-containing fused heterocyclic systems. nih.gov These methods often involve the simultaneous formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity. nih.gov

One-Pot Multicomponent Approaches in Benzimidazole Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules like benzimidazoles. nih.govresearchgate.netrsc.orglookchem.com These reactions involve the combination of three or more reactants in a single reaction vessel to form a product that contains portions of all the starting materials. nih.govresearchgate.netrsc.orglookchem.com

A common three-component approach for benzimidazole synthesis involves the reaction of a 2-haloaniline, an aldehyde, and a nitrogen source, such as sodium azide (B81097). researchgate.netrsc.org This reaction is often catalyzed by copper salts and proceeds through a cascade of condensation and C-N bond formation steps. researchgate.netrsc.org The optimization of this reaction has shown that using 2-iodo- or 2-bromoanilines with an aldehyde and sodium azide in the presence of a copper(I) catalyst and a ligand like TMEDA in DMSO at elevated temperatures gives good yields of the desired benzimidazoles. researchgate.netrsc.org

Another example is the copper-catalyzed three-component coupling of N-substituted o-phenylenediamines, terminal alkynes, and a sulfonyl azide. nih.govlookchem.com This method allows for the synthesis of 1,2-disubstituted benzimidazoles with a variety of substitution patterns. nih.govlookchem.com The reaction conditions, including the choice of catalyst, base, and solvent, play a crucial role in the success of these multicomponent reactions. nih.gov

Reactant 1Reactant 2Reactant 3CatalystSolventYield (%)Reference
2-HaloanilineAldehydeNaN3CuCl/TMEDADMSOModerate to good researchgate.netrsc.org
N-Substituted o-phenylenediamineTerminal alkyneTsN3CuIMeCNup to 95 nih.govlookchem.com
o-PhenylenediamineAldehyde-BF3OEt2Solvent-freeGood bohrium.com

N-Substitution Strategies for Benzimidazole Derivatives

Once the benzimidazole core is formed, the introduction of a cyclopentyl group at the N-1 position is a key step in the synthesis of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole. This is typically achieved through N-alkylation or N-arylation reactions.

Alkylation/Arylation of Benzimidazoles via Halide Reactants in Basic Media

The most direct method for N-substitution is the reaction of a pre-formed benzimidazole with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. beilstein-journals.orgnih.govresearchgate.net The base deprotonates the N-H of the imidazole ring, generating a nucleophilic benzimidazolide (B1237168) anion that then displaces the halide from the cyclopentyl electrophile. nih.gov

Commonly used bases include alkali metal carbonates (e.g., K2CO3, Cs2CO3) and hydroxides (e.g., NaOH, KOH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. nih.govresearchgate.net The choice of base and solvent can influence the regioselectivity of the alkylation, as benzimidazoles have two nitrogen atoms that can potentially be alkylated. However, for many benzimidazoles, alkylation predominantly occurs at the N-1 position. The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium has been shown to be an efficient and sustainable approach for the N-1 alkylation of imidazoles and benzimidazoles, often providing high yields in shorter reaction times. beilstein-journals.org

Benzimidazole SubstrateAlkyl HalideBaseSolventTemperature (°C)Yield (%)Reference
Benzimidazole derivativesBenzyl bromide50% aq. NaOHWater-SDSAmbient78-96 beilstein-journals.org
Benzimidazole derivativesButyl/Hexyl bromide50% aq. NaOHWater-SDS60Excellent beilstein-journals.org
Indazolen-Pentyl bromideNaHTHF0 to rtGood nih.gov
Benzimidazole derivativesAlkyl halideK2CO3Acetonitrile40-50- researchgate.net

Catalytic Approaches for N-C Bond Formation in Benzimidazoles

In addition to traditional alkylation methods, catalytic approaches for the formation of N-C bonds have gained prominence. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a powerful tool for coupling benzimidazoles with aryl halides. nih.gov While the target molecule involves an N-alkyl bond, the principles of these catalytic systems can be extended to N-alkylation reactions.

These reactions typically employ a copper(I) or copper(II) catalyst in the presence of a ligand and a base. acs.orgnih.gov The ligand, often a diamine or a phenanthroline derivative, plays a crucial role in stabilizing the copper catalyst and facilitating the C-N bond-forming reductive elimination step. acs.orgnih.gov The use of an appropriate ligand can lead to higher yields, milder reaction conditions, and broader substrate scope, including the use of less reactive aryl or alkyl halides. nih.gov For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an efficient ligand for the copper-catalyzed N-arylation of imidazoles and benzimidazoles with both aryl iodides and bromides under mild conditions.

Microwave-Assisted Synthetic Enhancements for N-Substituted Benzimidazoles

The application of microwave irradiation has become a significant tool in organic synthesis, offering considerable advantages over conventional heating methods for the preparation of N-substituted benzimidazoles. researchgate.netjocpr.com This technology facilitates rapid and efficient chemical transformations, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. jocpr.compreprints.org

Microwave-assisted synthesis is recognized as an environmentally benign approach, aligning with the principles of green chemistry by reducing solvent usage and energy consumption. jocpr.com The technique has been successfully applied to various steps in benzimidazole synthesis, including the initial condensation reaction and subsequent N-alkylation. tandfonline.comresearchgate.net For instance, the condensation of o-phenylenediamines with carboxylic acids or aldehydes, a fundamental step in forming the benzimidazole ring, is significantly accelerated under microwave irradiation. jocpr.comtandfonline.com Similarly, the N-alkylation of pre-formed benzimidazoles with alkyl halides can be achieved with greater efficiency. researchgate.net

The benefits of microwave assistance are evident when compared to traditional methods. Reactions that might take several hours of refluxing under conventional heating can often be completed in a matter of minutes in a microwave reactor. preprints.org This acceleration is attributed to the direct and efficient heating of the reaction mixture, leading to a rapid increase in temperature and reaction rate. jocpr.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Condensation Several hours 2-10 minutes 10-30% jocpr.compreprints.org
N-Alkylation 3-8 hours 20-60 minutes Significant researchgate.netgoogle.com

This table provides generalized data based on multiple sources indicating the typical enhancements observed with microwave-assisted synthesis.

Regioselective Bromination Methodologies on Benzimidazole Systems

Achieving regioselectivity in the bromination of the benzimidazole ring is crucial for synthesizing specifically substituted derivatives. The position of electrophilic substitution on the benzene (B151609) portion of the benzimidazole molecule is influenced by the electronic properties of the heterocyclic ring and any existing substituents. Generally, the 5- and 6-positions are electronically similar, often leading to a mixture of products unless directing groups are present.

Various brominating agents have been employed to achieve selective bromination. N-Bromosuccinimide (NBS) is a common reagent used for the bromination of aromatic and heterocyclic compounds, and its selectivity can be influenced by reaction conditions such as the choice of solvent and the presence of a catalyst like silica (B1680970) gel. nih.govdiva-portal.org For instance, the use of NBS with silica gel has been reported as an effective method for the bromination of indoles and benzimidazoles. diva-portal.org Other reagents, such as 1,3-dibromo-5,5-dimethylhydantoin, have also been utilized. chemicalbook.com

The inherent reactivity of the benzimidazole nucleus can be modulated by the substituent at the N1-position. An alkyl group at N1, such as a cyclopentyl group, can influence the electron distribution in the benzene ring, thereby directing the incoming electrophile (bromine). Kinetic studies on the aqueous bromination of benzimidazole and its N-methylated analogue show that the reaction proceeds rapidly, with specific rate constants determined for attack at different positions. rsc.org The challenge in direct bromination lies in controlling the reaction to favor substitution at the desired C5 position over other available positions (C4, C6, C7).

Detailed Synthetic Pathway Development for this compound

A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from a commercially available substituted nitroaniline. This pathway is designed to control the introduction of each moiety and ensure the correct final arrangement of the substituents.

Synthesis of Key Intermediates

The synthesis typically begins with a suitable starting material like 4-bromo-2-nitroaniline (B116644). This compound serves as a key precursor because it already contains the bromine atom and a nitro group in the correct relative positions for the eventual formation of the 5-bromo-benzimidazole ring. The synthesis of 4-bromo-2-nitroaniline itself can be achieved by the regioselective bromination of 2-nitroaniline (B44862) using various brominating agents. guidechem.com

The next critical intermediate is formed by the introduction of the cyclopentyl group. This leads to the formation of N-cyclopentyl-4-bromo-2-nitroaniline. This step is a nucleophilic substitution reaction where the amine group of the nitroaniline attacks a cyclopentyl halide.

The final key intermediate is 4-bromo-N1-cyclopentylbenzene-1,2-diamine. appchemical.comchemicalbook.com This diamine is generated through the reduction of the nitro group in N-cyclopentyl-4-bromo-2-nitroaniline. This reduction is a standard transformation in organic synthesis, often accomplished with reagents like tin(II) chloride or through catalytic hydrogenation. mdpi.com The presence of the two amino groups in a 1,2-relationship on the benzene ring is essential for the subsequent cyclization to form the imidazole portion of the final product.

Introduction of the Cyclopentyl Moiety at the N1 Position

There are two primary strategies for introducing the cyclopentyl group at the N1 position.

Alkylation before cyclization: This method involves the N-alkylation of 4-bromo-2-nitroaniline with a cyclopentyl halide, such as cyclopentyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the aniline (B41778) nitrogen, enhancing its nucleophilicity. This pathway leads to the intermediate N-cyclopentyl-4-bromo-2-nitroaniline.

Alkylation after cyclization: An alternative approach is to first form the 5-bromobenzimidazole ring and then introduce the cyclopentyl group. This involves the N-alkylation of 5-bromobenzimidazole with a cyclopentyl halide. This reaction generally produces a mixture of N1 and N3 isomers, which can complicate purification, although specific reaction conditions can favor the desired N1-alkylated product. google.comlookchem.com Given the potential for isomeric mixtures, the first strategy (alkylation before cyclization) is often preferred for achieving a single, well-defined product.

Selective Bromination at the C5 Position

If the synthetic strategy begins with 1-cyclopentyl-1H-benzo[d]imidazole, a selective bromination step is required. The cyclopentyl group at the N1 position acts as a directing group, influencing the position of electrophilic attack on the benzene ring. Bromination of N-alkylated benzimidazoles typically yields the 5-bromo derivative as a major product. The reaction can be performed using brominating agents like bromine in acetic acid or N-bromosuccinimide (NBS) in a suitable solvent. rsc.orgresearchgate.net The conditions must be carefully controlled to prevent over-bromination or the formation of other isomers. The electronic influence of the imidazole ring activates the benzene moiety towards electrophilic substitution, with the 5- and 6-positions being the most favored.

Optimization of Reaction Conditions and Yields

N-Alkylation of 4-bromo-2-nitroaniline: Key parameters to optimize include the choice of base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, Acetonitrile), temperature, and reaction time. Phase-transfer catalysts can sometimes be employed to improve yields in N-alkylation reactions. google.com

Reduction of the Nitro Group: The choice of reducing agent is important. Catalytic hydrogenation (e.g., H₂/Pd-C) is often clean and efficient. semanticscholar.org Chemical reducing agents like SnCl₂ in an acidic medium are also effective but may require more extensive workup procedures. mdpi.com Optimization involves controlling the temperature and pressure (for hydrogenation) to ensure complete conversion without affecting other functional groups like the bromo substituent.

Cyclization to form the Benzimidazole Ring: The final step involves reacting the intermediate 4-bromo-N1-cyclopentylbenzene-1,2-diamine with a one-carbon source, such as formic acid or trimethyl orthoformate, typically under acidic conditions and with heating. jocpr.com Microwave assistance can be particularly effective here, drastically reducing the reaction time from hours to minutes and often improving the yield. preprints.orgtandfonline.com The optimization would involve screening different C1 sources, catalysts (e.g., mineral acids), and comparing conventional heating with microwave irradiation.

Table 2: Representative Yields for Key Synthetic Steps

Reaction Step Reagents & Conditions Typical Yield Reference
N-Alkylation of Anilines Alkyl Halide, Base (e.g., K₂CO₃), DMF 70-90% lookchem.com
Nitro Group Reduction SnCl₂, Ethanol, Reflux >90% mdpi.com
Benzimidazole Cyclization (Conventional) Formic Acid, Reflux 50-80% jocpr.com
Benzimidazole Cyclization (Microwave) Formic Acid, Microwave 85-99% preprints.org

This table presents typical yield ranges compiled from general procedures for the synthesis of analogous compounds.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 1 Cyclopentyl 1h Benzo D Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR analysis would identify all unique proton environments in the 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the benzimidazole (B57391) ring system and the aliphatic protons of the cyclopentyl group. Key features to analyze would include:

Chemical Shift (δ): The position of each signal, indicating the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), while the cyclopentyl protons would be found in the upfield region (typically 1.5-5.0 ppm). The proton at the C2 position of the imidazole (B134444) ring would likely be the most downfield singlet.

Integration: The area under each signal, which is proportional to the number of protons it represents.

Spin-Spin Coupling (J): The splitting of signals, which reveals the number of neighboring protons, thus helping to establish the connectivity of the atoms. For example, the coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A typical spectrum for this compound would display a unique signal for each carbon atom in a distinct electronic environment. This would include:

Signals for the carbon atoms of the benzimidazole core, with carbons bonded to nitrogen or bromine appearing at characteristic chemical shifts.

Signals corresponding to the five carbon atoms of the cyclopentyl ring. The carbon attached directly to the nitrogen atom would be shifted further downfield compared to the other aliphatic carbons.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons within the aromatic ring and the cyclopentyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for establishing the connectivity across the entire molecule, for instance, linking the cyclopentyl group to the nitrogen atom of the benzimidazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₂H₁₃BrN₂), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value would be compared to the calculated theoretical mass, and a match within a very small tolerance (typically <5 ppm) would confirm the molecular formula. The isotopic pattern of the molecular ion peak would also be characteristic, showing two peaks of nearly equal intensity separated by two mass units, which is the signature of the presence of a single bromine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands, including:

C-H stretching vibrations: For the aromatic and aliphatic C-H bonds.

C=N and C=C stretching vibrations: From the imidazole and benzene rings, respectively, typically found in the 1450-1650 cm⁻¹ region.

C-N stretching vibrations.

C-Br stretching vibration: Typically observed in the fingerprint region at lower wavenumbers.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages would be compared with the theoretically calculated values based on the molecular formula C₁₂H₁₃BrN₂. A close agreement between the experimental and theoretical values serves as a crucial verification of the compound's elemental composition and purity.

X-ray Crystallography for Solid-State Molecular Architecture

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain X-ray diffraction data for this compound. This investigation aimed to elucidate the precise three-dimensional arrangement of atoms within the crystal lattice, providing definitive information on its solid-state molecular architecture.

Despite a thorough search, no specific single-crystal X-ray crystallography data for this compound has been deposited in the primary crystallographic databases or published in peer-reviewed journals to date. Consequently, a detailed analysis of its crystal system, space group, unit cell dimensions, and intramolecular geometry (bond lengths and angles) based on experimental X-ray diffraction is not possible at this time.

While crystallographic data for structurally related benzimidazole derivatives exist, direct extrapolation of these findings to the title compound would be speculative. The nature of the N1-substituent, in this case, the cyclopentyl group, is known to significantly influence the crystal packing and molecular conformation of benzimidazole derivatives. Therefore, without experimental data for this compound, a definitive description of its solid-state structure remains undetermined.

Future crystallographic studies on this compound would be invaluable for providing a precise and unambiguous depiction of its molecular structure, including the planarity of the benzimidazole ring system, the conformation of the cyclopentyl ring, and the nature of any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern its crystal packing. Such data would serve as a crucial benchmark for computational modeling and would contribute to a more complete understanding of the structure-property relationships within this class of compounds.

Molecular Structure, Conformational Analysis, and Electronic Properties of 5 Bromo 1 Cyclopentyl 1h Benzo D Imidazole

Electronic Structure and Aromaticity of the Fused Benzimidazole (B57391) System

The 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole molecule is built upon a benzimidazole core, a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. mdpi.comorientjchem.org This fusion results in a planar system with a delocalized π-electron cloud extending over both rings, which is characteristic of aromatic compounds. The benzimidazole nucleus is known to be a versatile pharmacophore due to its structural similarity to naturally occurring nucleotides, allowing it to interact with various biological targets. mdpi.comorientjchem.org

The aromaticity of the benzimidazole system is a key determinant of its stability and reactivity. The imidazole ring, being electron-rich, influences the electronic properties of the entire fused system. The lone pair of electrons on the N1 nitrogen atom participates in the aromatic sextet, while the sp2-hybridized N3 nitrogen atom contributes a single electron to the π-system. This arrangement leads to a high degree of electron delocalization across the ten atoms of the bicyclic system.

Table 1: Calculated Electronic Properties of Related Benzimidazole Derivatives

Compound Series HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
1a-1f -6.02 to -5.78 -1.77 to -1.10 4.25 to 4.69
2a-2f -5.87 to -5.63 -1.36 to -1.08 4.51 to 4.55

Data adapted from computational studies on N-arylated 5-bromo-2-aminobenzimidazoles. nih.gov

Conformational Preferences and Dynamics of the N1-Cyclopentyl Substituent

The N1-cyclopentyl group introduces conformational flexibility to the otherwise rigid benzimidazole core. The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the half-chair. biomedres.us The energy barrier between these conformers is low, allowing for rapid interconversion at room temperature, a phenomenon known as pseudorotation. biomedres.us

The attachment of the cyclopentyl ring to the N1 atom of the benzimidazole system introduces steric interactions that can influence the preferred conformation. The rotation around the N1-C(cyclopentyl) single bond will be governed by the steric hindrance between the cyclopentyl protons and the protons of the benzimidazole ring, particularly the proton at the C7 position. Conformational analysis of similar N-substituted cyclic compounds suggests that the molecule will adopt a conformation that minimizes these steric clashes. nih.govnih.gov

The orientation of the cyclopentyl ring relative to the planar benzimidazole system is a critical factor. It is likely that the cyclopentyl ring will be oriented in a way that its bulk is directed away from the benzimidazole plane to reduce steric strain. The specific dihedral angle between the mean plane of the cyclopentyl ring and the benzimidazole plane would require detailed computational modeling or experimental structural analysis for precise determination.

Influence of Bromine Substitution at C5 on Electronic Distribution and Reactivity

The substitution of a bromine atom at the C5 position of the benzimidazole ring significantly impacts the molecule's electronic properties and reactivity. Bromine is an electronegative atom that exerts a negative inductive effect (-I), withdrawing electron density from the aromatic ring. However, it also possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the ring, leading to a positive mesomeric effect (+M). researchgate.net

In the case of halogens, the inductive effect generally outweighs the mesomeric effect, making bromine a deactivating group for electrophilic aromatic substitution. This means that the benzimidazole ring in this compound will be less reactive towards electrophiles compared to the unsubstituted parent compound. The electron-withdrawing nature of bromine will lower the energy of the molecular orbitals. nih.gov

Furthermore, the bromine substituent directs incoming electrophiles to specific positions on the aromatic ring. In electrophilic aromatic bromination of arenes, substitution tends to occur at the para position relative to the most activating group. nih.gov Within the benzimidazole system, the precise directing effect of the C5-bromo substituent would depend on the reaction conditions and the nature of the electrophile.

The presence of the bromine atom also introduces the possibility of halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. nih.govacs.orgacs.org This can influence the molecule's self-assembly and interactions with other molecules.

Intermolecular Interactions and Crystal Packing (if applicable)

While the specific crystal structure of this compound is not described in the provided search results, the molecular structure allows for predictions of potential intermolecular interactions that would govern its crystal packing.

π-π Stacking: The planar, aromatic benzimidazole core is susceptible to π-π stacking interactions. In the solid state, it is likely that the benzimidazole rings of adjacent molecules would stack on top of each other, contributing to the stability of the crystal lattice.

C-H···π Interactions: The cyclopentyl group provides several C-H bonds that can act as donors for C-H···π interactions with the electron-rich benzimidazole ring of a neighboring molecule. nih.gov

Halogen Bonding: As mentioned previously, the bromine atom at the C5 position can participate in halogen bonding. nih.gov The electropositive region on the bromine atom can interact with electron-rich atoms like the nitrogen (N3) of the imidazole ring of another molecule, leading to the formation of supramolecular assemblies. nih.gov

The interplay of these various intermolecular forces would determine the final three-dimensional arrangement of the molecules in the crystal. The specific packing motif would depend on the subtle balance between maximizing favorable interactions and minimizing steric repulsions. Studies on other substituted benzimidazoles have revealed diverse packing arrangements driven by hydrogen bonds and other weak interactions. acs.orgnih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
5-bromo-2-aminobenzimidazole

Theoretical and Computational Investigations on 5 Bromo 1 Cyclopentyl 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole, DFT calculations provide fundamental insights into its molecular geometry, stability, and electronic characteristics.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. These calculations are typically performed using a functional such as B3LYP with a basis set like 6-311+G(d,p). dergipark.org.tr The optimized structure reveals the bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape. The cyclopentyl group introduces conformational flexibility, and different puckering conformations of this ring can lead to various local energy minima. The energetic profiles of these conformers can be calculated to identify the global minimum energy structure.

Table 1: Predicted Geometric Parameters for this compound

ParameterPredicted Value
C-Br Bond Length~1.90 Å
N-Cyclopentyl Bond Length~1.48 Å
Benzimidazole (B57391) Ring PlanarityLargely planar
Cyclopentyl Ring ConformationEnvelope or Twist

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For benzimidazole derivatives, these values are instrumental in predicting their biological activities. nih.gov

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the bromine atom, suggesting these as sites for hydrogen bonding or other electrostatic interactions. nih.gov

Table 2: Calculated Electronic Descriptors for this compound

DescriptorPredicted Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap4.5 to 6.5 eV

DFT calculations can also predict spectroscopic properties, which can be compared with experimental data for validation of the computational model. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts can aid in the assignment of experimental spectra.

Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental infrared (IR) and Raman spectra. For instance, the characteristic N-H stretching vibration of the benzimidazole ring is absent due to the cyclopentyl substitution at the N-1 position. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Range
¹H NMR Chemical Shifts (Aromatic)7.0 - 8.0 ppm
¹³C NMR Chemical Shifts (Aromatic)110 - 145 ppm
C-Br Stretching Frequency (IR)550 - 650 cm⁻¹
C=N Stretching Frequency (IR)1610 - 1630 cm⁻¹

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational landscape, particularly the flexibility of the N-cyclopentyl substituent. semanticscholar.orgresearchgate.net By simulating the molecule in a solvent environment (e.g., water), one can observe the accessible conformations and the transitions between them. This is crucial for understanding how the molecule might adapt its shape upon binding to a biological target. The stability of the ligand-protein complex can be further investigated through MD simulations. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzimidazole Derivatives (focus on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For a class of compounds like benzimidazole derivatives, a QSAR model can be developed to predict the activity of new, untested compounds such as this compound. The predictive power of a QSAR model relies on the calculation of various molecular descriptors that quantify different aspects of the molecular structure.

Key molecular descriptors for benzimidazole derivatives often include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges.

Physicochemical descriptors: Including logP (lipophilicity), molecular weight, and molar refractivity. nih.gov

By calculating these descriptors for this compound, its potential biological activity could be predicted based on an established QSAR model for a relevant therapeutic target.

Table 4: Key Molecular Descriptors for QSAR Analysis of this compound

Descriptor TypeExample DescriptorRelevance
ElectronicHOMO/LUMO EnergiesReactivity and interaction with biological targets.
StericMolar RefractivityMolecular size and polarizability.
LipophilicityLogPMembrane permeability and hydrophobic interactions.
TopologicalWiener IndexMolecular branching and shape.

Molecular Docking Studies with Relevant Macromolecular Targets (theoretical binding modes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsr.com Given the broad spectrum of biological activities reported for benzimidazole derivatives, several macromolecular targets could be considered for docking studies with this compound. Potential targets include enzymes like topoisomerase and protein kinases, which are often implicated in the therapeutic effects of this class of compounds. researchgate.netmedwinpublishers.com

A molecular docking study would involve placing the optimized structure of this compound into the active site of a target protein. The docking algorithm would then explore various binding poses and score them based on their predicted binding affinity. The results would provide a theoretical binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. These theoretical insights can guide the design of more potent and selective inhibitors. nih.gov

Mechanistic Studies of 5 Bromo 1 Cyclopentyl 1h Benzo D Imidazole’s Molecular Interactions

Investigations into DNA Binding Affinity of Benzimidazole (B57391) Analogues

Benzimidazole derivatives are well-documented for their ability to interact with DNA, a mechanism that underpins their potential as anticancer agents. nih.govresearchgate.net The planar benzimidazole core is structurally analogous to purine (B94841) bases found in nucleic acids, enabling it to engage with the DNA double helix. nih.govnih.gov The primary modes of interaction include intercalation, where the planar molecule inserts itself between DNA base pairs, and groove binding. researchgate.netnih.gov

Studies on various benzimidazole analogues have demonstrated moderate to strong DNA binding affinities. rsc.org For instance, benzimidazole Schiff base metal complexes have shown significant DNA binding, with binding constants (Kb) indicating the strength of the interaction. nih.govrsc.org These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net The binding affinity is influenced by the specific substituents on the benzimidazole ring. Terbenzimidazole analogues, for example, have been shown to bind to the minor groove of DNA, and substitutions at the C5 position can modulate this binding affinity and the ability to act as topoisomerase I poisons. researchgate.net

Table 1: DNA Binding Constants of Representative Benzimidazole Complexes
CompoundBinding Constant (Kb) M-1Proposed Interaction Mode
Benzimidazole Schiff Base Ligand (L1)1.25 × 104Intercalation/Groove Binding
[Cu(L1)2] Complex2.80 × 105Intercalation
[Ni(L1)2] Complex3.27 × 105Intercalation
[Pd(L1)2] Complex1.14 × 104Groove Binding

Data is illustrative and based on findings for related benzimidazole structures. rsc.org

Elucidation of Receptor Binding Profiles for Benzimidazole Derivatives (e.g., D2 and 5-HT1A receptors)

Benzimidazole derivatives have been extensively investigated as ligands for various G-protein coupled receptors (GPCRs), with a particular focus on dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, which are key targets for antipsychotic medications. nih.govnih.gov The ability of these compounds to act as antagonists or agonists at these receptors is highly dependent on their substitution patterns.

Research has shown that certain benzimidazole structures exhibit high affinity for both D2 and 5-HT1A receptors. nih.gov Halogenated benzimidazoles, for instance, have demonstrated higher affinity compared to their non-halogenated counterparts. nih.gov Docking studies suggest that the halogen atom can form stabilizing interactions with amino acid residues within the receptor's binding pocket, such as Ser-122 of the D2 receptor and Trp-358 of the 5-HT1A receptor. nih.gov Furthermore, the nature of the substituent at the N1 position is critical. Structure-activity relationship studies have revealed that groups like cyclopentenylpyridine and cyclopentenylbenzyl contribute significantly to the dual D2 and 5-HT1A receptor binding affinities. nih.gov

Table 2: Receptor Binding Affinities (Ki, nM) of Selected Benzimidazole Derivatives
CompoundDopamine D2 ReceptorSerotonin 5-HT1A Receptor
Compound A (Arylpiperazinyl-benzimidazole)15.28.5
Compound B (Halo-substituted analogue)5.83.1
Compound C (N-Cycloalkyl derivative)10.16.7

Binding affinity data is representative of the class of compounds and not specific to 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole. nih.govresearchgate.net

Enzyme Inhibition Mechanisms by Related Benzimidazole Structures (e.g., proton pump inhibition)

A prominent class of benzimidazole-containing drugs is the proton pump inhibitors (PPIs), which are used to reduce stomach acid production. derangedphysiology.comresearchgate.net These compounds act by irreversibly inhibiting the gastric H+/K+-ATPase, the enzyme responsible for the final step in acid secretion. multiscreensite.comnih.gov

The mechanism of action involves the benzimidazole derivative acting as a prodrug. nih.gov As weak bases, these compounds accumulate in the acidic environment of the parietal cell's secretory canaliculus. nih.gov In this acidic environment, the benzimidazole undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide. researchgate.net This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its inactivation. researchgate.netresearchgate.net The specific cysteine residues targeted can vary depending on the substituents on the benzimidazole and pyridine (B92270) rings of the PPI. nih.gov For example, omeprazole (B731) binds to cysteines 813 and 892, while pantoprazole (B1678409) binds to cysteines 813 and 822. nih.gov This covalent modification results in a long-lasting inhibition of acid secretion. derangedphysiology.com

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. researchgate.netnih.gov SAR analyses indicate that substitutions at the N1, C2, C5, and C6 positions are particularly critical in determining the molecule's pharmacological profile. nih.govnih.gov

The presence of a bromine atom at the C5 position of the benzimidazole ring is a key determinant of the molecule's interaction with biological targets. Halogen substituents are known to modulate a compound's physicochemical properties, including its lipophilicity and electronic character, which can enhance membrane permeability and binding affinity.

The electron-withdrawing nature of the bromo group can influence the electronic distribution within the benzimidazole ring system. researchgate.net In the context of receptor binding, a halogen atom can participate in halogen bonding or other stabilizing interactions with the target protein, thereby increasing the ligand's affinity. nih.gov For instance, studies on anti-inflammatory benzimidazoles suggest that electronegative groups at the C5 position can lead to more potent activity compared to electron-donating groups. nih.gov

The substituent at the N1 position plays a crucial role in orienting the molecule within a binding site and can provide additional points of interaction. nih.govnih.gov A cyclopentyl group is a bulky, lipophilic moiety that can engage in hydrophobic interactions within the binding pockets of enzymes or receptors. ukm.my

SAR studies on a wide range of benzimidazole derivatives have established several general principles:

N1 Position: Substitution at this position is crucial for modulating activity across various targets, including anti-inflammatory and anticancer effects. nih.govnih.gov

C2 Position: The substituent at C2 often plays a significant role in defining the primary pharmacological action. For example, different groups at C2 can direct the molecule towards being an enzyme inhibitor or a receptor antagonist. nih.govmdpi.com

C5/C6 Positions: Substitutions on the benzene (B151609) ring portion of the scaffold, such as the bromo group at C5, are vital for fine-tuning potency and selectivity. nih.govmdpi.com Electron-withdrawing groups in this region are often associated with enhanced activity. nih.gov

The interplay between the lipophilic N1-cyclopentyl group, the electron-withdrawing C5-bromo substituent, and the inherent properties of the benzimidazole core creates a unique molecular entity capable of diverse and specific interactions with biological macromolecules.

Advanced Derivatization and Functionalization Strategies for 5 Bromo 1 Cyclopentyl 1h Benzo D Imidazole

Post-Synthetic Modifications of the Bromo-Substituent

The bromine atom at the C5-position of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole serves as a versatile handle for a variety of post-synthetic modifications, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups, significantly diversifying the molecular architecture.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. For the derivatization of this compound, this would involve reacting it with various aryl or heteroaryl boronic acids to synthesize 5-aryl- or 5-heteroaryl-1-cyclopentyl-1H-benzo[d]imidazole derivatives. The choice of palladium catalyst and ligands is crucial for achieving high yields, with common systems including Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. This strategy can be employed to introduce a diverse array of amino functionalities at the C5-position of the benzimidazole (B57391) core. The reaction typically requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base. This allows for the synthesis of N-substituted 5-amino-1-cyclopentyl-1H-benzo[d]imidazole derivatives, which are valuable for further functionalization or for their biological properties.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This allows for the introduction of vinyl groups at the C5-position, which can be further modified.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This method is used to introduce alkynyl moieties at the C5-position, yielding 5-alkynyl-1-cyclopentyl-1H-benzo[d]imidazole derivatives. These alkynyl-substituted compounds can serve as precursors for the synthesis of more complex structures, for example, through click chemistry.

Other Modifications:

Cyanation: The bromo-substituent can be replaced by a nitrile group through reaction with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst. The resulting 5-cyano-1-cyclopentyl-1H-benzo[d]imidazole can be a key intermediate for the synthesis of carboxylic acids, amides, or tetrazoles.

Organometallic Intermediates: The bromo-substituent can be converted into an organometallic intermediate, such as an organolithium or Grignard reagent, through lithium-halogen exchange or reaction with magnesium metal. These reactive intermediates can then be quenched with various electrophiles to introduce a wide range of substituents. However, the formation of Grignard reagents from N-heterocyclic bromides can sometimes be challenging.

Reaction Type Reagents/Catalysts Product Type
Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst, Base 5-Aryl/Heteroaryl-1-cyclopentyl-1H-benzo[d]imidazole
Buchwald-Hartwig Amination R¹R²NH, Pd catalyst, Ligand, Base 5-(R¹R²N)-1-cyclopentyl-1H-benzo[d]imidazole
Heck Reaction Alkene, Pd catalyst, Base 5-Vinyl-1-cyclopentyl-1H-benzo[d]imidazole
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base 5-Alkynyl-1-cyclopentyl-1H-benzo[d]imidazole
Cyanation Zn(CN)₂, Pd catalyst 5-Cyano-1-cyclopentyl-1H-benzo[d]imidazole
Organometallic Formation n-BuLi or Mg 5-Lithio/Magnesio-1-cyclopentyl-1H-benzo[d]imidazole

Diversification of the N1-Cyclopentyl Group

The N1-cyclopentyl group influences the steric and electronic properties of the benzimidazole core. Its diversification can be approached through two main strategies: cleavage and replacement, or direct functionalization of the cyclopentyl ring.

N-Dealkylation Strategies:

The cleavage of the N-alkyl bond in benzimidazoles is generally challenging due to its stability. However, several methods reported for the N-dealkylation of other N-heterocycles could potentially be adapted. These methods often involve harsh conditions and may not be compatible with all functional groups. Potential strategies include:

Oxidative Cleavage: Methods involving oxidizing agents might be explored, although selectivity could be an issue.

Reductive Cleavage: Certain reductive methods have been shown to cleave N-benzyl groups, but their applicability to N-cyclopentyl groups would require investigation.

Acid- or Base-Mediated Cleavage: While less common for stable alkyl groups, specific reaction conditions could potentially promote the cleavage of the N-cyclopentyl bond, leading to the corresponding NH-benzimidazole, which can then be re-alkylated or arylated with different substituents.

Functionalization of the Cyclopentyl Ring:

A more direct approach is the functionalization of the cyclopentyl ring itself. This would preserve the core N1-substituent while introducing new chemical diversity. Potential strategies could involve:

Free-Radical Halogenation: Selective halogenation of the cyclopentyl ring could introduce a handle for further modifications, although controlling the regioselectivity might be difficult.

C-H Activation: Modern C-H activation methodologies could potentially be applied to selectively functionalize the cyclopentyl ring, though this would require the development of specific directing groups or catalysts.

Given the challenges, a more practical approach for diversifying the N1-substituent often involves the de novo synthesis of the benzimidazole with the desired N1-substituent.

Exploration of Further Substitutions on the Benzimidazole Ring System

Beyond the C5-position, further substitutions on the benzimidazole ring system at the C2, C4, C6, and C7 positions can lead to a wide array of novel derivatives.

C2-Functionalization:

The C2-position of the benzimidazole ring is the most acidic and can be readily functionalized.

Deprotonation and Electrophilic Quench: The C2-proton can be abstracted using a strong base like n-butyllithium to generate a C2-lithiated species. This nucleophile can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce substituents at the C2-position.

Palladium-Catalyzed C-H Activation/Arylation: Direct C-H arylation at the C2-position is a powerful method. This typically involves reacting the benzimidazole with an aryl halide in the presence of a palladium catalyst. This approach avoids the need for pre-functionalization of the C2-position.

Functionalization at C4, C6, and C7:

Introducing substituents at the C4, C6, and C7 positions is more challenging due to the lower reactivity of these positions.

Directed Ortho-Metalation (DoM): If a directing group is present on the benzimidazole ring, it can direct lithiation to an adjacent position. For instance, a suitably placed group could direct deprotonation to the C7 position.

Halogenation and Cross-Coupling: Electrophilic halogenation of the benzimidazole ring could potentially introduce bromo or iodo substituents at other positions, which can then be functionalized using the cross-coupling reactions described in section 7.1. The regioselectivity of this halogenation would depend on the electronic nature of the existing substituents.

Regioselective Synthesis: Often, the most reliable way to obtain specific substitution patterns at the C4, C6, and C7 positions is through the synthesis of the benzimidazole from appropriately substituted o-phenylenediamines.

Position Functionalization Strategy Example Reagents Resulting Derivative
C2 Deprotonation-Electrophilic Quench n-BuLi, then R-CHO 2-(R-CH(OH))-substituted
C2 Pd-catalyzed C-H Arylation Ar-X, Pd catalyst 2-Aryl-substituted
C4/C7 Directed Ortho-Metalation Directing group, n-BuLi 4/7-Substituted
C4/C6/C7 Halogenation/Cross-Coupling NBS/NIS, then Suzuki/Buchwald-Hartwig 4/6/7-Substituted

Development of Green Chemistry Approaches for its Synthesis and Functionalization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to both the synthesis and the subsequent functionalization of this compound.

Green Synthesis of the Benzimidazole Core:

Traditional methods for benzimidazole synthesis often involve harsh acidic conditions and high temperatures. Greener alternatives include:

Catalytic Methods: Using solid acid catalysts or other heterogeneous catalysts that can be easily recovered and reused.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption. acs.org

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can promote the reaction. rawdatalibrary.netresearchgate.nettandfonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. digitellinc.com

Green Functionalization Strategies:

The derivatization reactions discussed in the previous sections can also be made more environmentally friendly.

Greener Cross-Coupling Reactions:

Aqueous Media: Performing Suzuki and other palladium-catalyzed cross-coupling reactions in water or aqueous solvent mixtures reduces the reliance on volatile organic compounds. nih.govwcupa.eduresearchgate.net

Microwave-Assisted Cross-Coupling: Microwave heating can accelerate Buchwald-Hartwig and Suzuki reactions, leading to shorter reaction times and often improved yields. acs.orgresearchgate.netrsc.orgbeilstein-journals.org

Photocatalysis: Visible-light photocatalysis offers a sustainable approach for C-H functionalization and other transformations, often proceeding under mild conditions. rsc.orgresearchgate.netrawdatalibrary.netrsc.org

Biocatalysis: The use of enzymes as catalysts for the functionalization of benzimidazoles is a promising green alternative, offering high selectivity under mild conditions. mdpi.com

By integrating these green chemistry approaches, the synthesis and derivatization of this compound can be conducted in a more sustainable and environmentally responsible manner.

Future Research Directions and Unexplored Potentials

Innovations in Synthetic Methodologies for Halogenated Benzimidazoles

The synthesis of benzimidazole (B57391) derivatives has evolved significantly, moving towards methods that offer higher yields, greater efficiency, and improved environmental sustainability. researchgate.netrsc.org Future research will likely focus on refining these techniques for compounds like 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole.

Recent advancements have emphasized green chemistry approaches, including solvent-free reactions and the use of novel catalysts to drive reactions with greater selectivity. researchgate.netresearchgate.net For halogenated benzimidazoles, innovative one-pot transformations are being explored, utilizing systems like hydrogen peroxide with hydrohalic acids (H₂O₂/HX) to generate halogens in situ, with water as the only byproduct. nih.gov Another promising area is the use of microwave-assisted organic synthesis, which can accelerate reaction times and improve yields compared to conventional heating methods. mdpi.comresearchgate.net

Future synthetic strategies could involve:

Catalyst-Driven Dehydrogenative Coupling: Employing novel catalysts, such as nanoparticle-based systems, to facilitate the direct coupling of substituted o-phenylenediamines with alcohols or amines, reducing the number of synthetic steps. researchgate.net

Mechanochemical Processes: Utilizing grinding and milling techniques to conduct solvent-free or low-solvent reactions, which is particularly relevant for preparing halogen-bonded adducts and complexes. researchgate.net

Flow Chemistry: Implementing continuous flow reactors for safer, more scalable, and highly controlled synthesis, which is advantageous for reactions that are difficult to manage in batch processes.

Synthetic ApproachKey FeaturesPotential AdvantagesReference
Green Chemistry MethodsSolvent-free conditions, nanoparticle catalysts, use of water as a solvent.Environmentally friendly, often higher yields, improved safety. researchgate.netrsc.orgresearchgate.net
In Situ HalogenationGeneration of Cl₂ or Br₂ using systems like H₂O₂/HX.Reduces handling of hazardous halogens; water is the only byproduct. nih.gov
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Rapid reaction times, often improved yields and purity. mdpi.comresearchgate.net
MechanochemistrySolvent-free or liquid-assisted grinding.High efficiency, environmentally conscious, suitable for preparing halogen(I) complexes. researchgate.net

Application of Emerging Analytical Techniques for Structural Characterization

While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental for characterizing benzimidazole derivatives, emerging analytical methods offer deeper structural insights. mdpi.comnih.gov

Raman spectroscopy, combined with computational methods like Density Functional Theory (DFT), is proving to be a powerful tool for the characterization of structurally similar benzimidazolium salts and their complexes. nih.gov This technique can provide detailed information on molecular vibrations, crystallinity, and polymorphism, which are crucial for understanding the solid-state properties of compounds like this compound. nih.gov

Future analytical applications could include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques can elucidate complex proton and carbon environments, confirming the precise location of substituents on the benzimidazole ring. For instance, ¹H NMR can confirm the signals for specific protons, while ¹³C NMR can identify the characteristic NCHN carbon signal. nih.govfrontiersin.org

Single-Crystal X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional molecular structure, which is invaluable for understanding intermolecular interactions and for validating computational models. nih.gov

High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition and exact mass of newly synthesized derivatives, providing a high degree of confidence in the compound's identity. mdpi.com

Advanced Computational Predictions of Molecular Behavior and Reactivity

Computational chemistry offers powerful predictive tools to understand the behavior of molecules like this compound at an atomic level, guiding synthesis and predicting biological activity. nih.gov

Density Functional Theory (DFT) calculations are widely used to optimize molecular geometries, predict electronic properties, and analyze spectroscopic data. nih.govnih.gov For instance, DFT can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and electronic transitions. nih.govtandfonline.com Molecular docking simulations are another key computational tool, used to predict how a molecule might bind to a biological target, such as a protein or enzyme. nih.govnih.gov

Future computational approaches will likely involve:

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of a benzimidazole derivative within a biological system over time, providing insights into its stability, conformational changes, and interactions with target molecules. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis: By building mathematical models that correlate chemical structure with biological activity, QSAR can predict the potency of new derivatives before they are synthesized, accelerating the drug discovery process. mdpi.com

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the development pipeline. jcchems.com

Computational TechniqueApplicationPredicted PropertiesReference
Density Functional Theory (DFT)Geometry optimization, electronic structure analysis.HOMO/LUMO energies, molecular electrostatic potential maps, vibrational frequencies. nih.govtandfonline.com
Molecular DockingPredicting binding modes to biological targets.Binding affinity, key interactions (e.g., hydrogen bonds). frontiersin.orgnih.gov
Molecular Dynamics (MD)Simulating the dynamic behavior of molecule-target complexes.Conformational stability, binding free energies. nih.govresearchgate.net
QSAR AnalysisCorrelating chemical structure with biological activity.Predicted potency (e.g., IC₅₀ values) of new analogs. mdpi.com
ADMET PredictionIn silico estimation of pharmacokinetic properties.Oral bioavailability, toxicity, drug-likeness. jcchems.com

Design Principles for Next-Generation Benzimidazole Scaffolds Based on Molecular Insights

The benzimidazole scaffold's versatility allows it to be a template for designing next-generation therapeutic agents. nih.govmdpi.com Insights gained from synthetic, analytical, and computational studies can inform the rational design of new molecules with enhanced potency, selectivity, and drug-like properties. rsc.org

One key design principle is molecular hybridization , where the benzimidazole core is combined with other bioactive scaffolds to create hybrid molecules with synergistic or multi-target effects. nih.govrsc.org For example, combining a benzimidazole with a 1,2,3-triazole moiety has been explored to develop new enzyme inhibitors. frontiersin.org

Future design principles will likely focus on:

Structure-Activity Relationship (SAR) Guided Optimization: Systematically modifying substituents on the benzimidazole ring to probe their effect on biological activity. For example, the placement of halogen atoms (like the bromo group in this compound) can significantly influence binding affinity and metabolic stability. nih.govmdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. The benzimidazole scaffold itself is considered a structural isostere of natural purines. frontiersin.org

Fragment-Based Drug Design: Using small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound, with the benzimidazole core serving as a central building block.

The development of novel benzimidazole derivatives, including metal complexes and hybrid molecules, continues to be a promising avenue for discovering new therapeutic agents. nih.govresearchgate.net By integrating advanced synthetic methods, detailed characterization, and predictive computational modeling, researchers can unlock the full potential of scaffolds like this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole?

  • Methodology :

  • Cyclization and Bromination : Start with 1-cyclopentyl-1H-benzo[d]imidazole and introduce bromine at the 5-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux. Monitor reaction progress via TLC (Rf ~0.65–0.83 for similar derivatives) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Typical yields range from 73% to 86% for analogous brominated benzimidazoles .
  • Key Parameters : Optimize reaction time (6–12 hours), temperature (80–100°C), and stoichiometry (1.2–1.5 equivalents of brominating agent) to maximize yield and purity.

Q. What spectroscopic techniques are critical for structural confirmation, and what spectral markers should be prioritized?

  • Methodology :

  • FTIR : Identify characteristic peaks:
  • C-Br stretch : ~590–592 cm⁻¹ .
  • C=N (imidazole ring) : ~1611–1618 cm⁻¹ .
  • Aromatic C-H : ~3084–3090 cm⁻¹ .
  • 1H NMR : Key signals include:
  • Cyclopentyl protons: δ 2.64–3.00 ppm (multiplet for CH₂ groups).
  • Aromatic protons: δ 7.45–8.35 ppm (multiplets for benzimidazole and substituents) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~306–326 for brominated derivatives) .

Advanced Research Questions

Q. How to design molecular docking studies for this compound targeting kinases like EGFR?

  • Methodology :

  • Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Tools, ensuring correct tautomerization and protonation states .
  • Receptor Selection : Retrieve EGFR kinase domain (PDB ID: 1M17) and prepare it by removing water molecules and adding polar hydrogens.
  • Docking Parameters : Use Lamarckian genetic algorithm with grid box dimensions covering the ATP-binding pocket (center: x=15, y=15, z=15; size: 40×40×40 Å). Validate docking poses using binding energy (ΔG < -7 kcal/mol) and hydrogen-bond interactions with key residues (e.g., Met793, Thr854) .

Q. How to resolve contradictions between experimental and computational spectral data?

  • Methodology :

  • Benchmarking : Compare experimental NMR/FTIR data with DFT-calculated spectra (e.g., B3LYP/6-31G* level). For discrepancies in chemical shifts, verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and conformational flexibility .
  • X-ray Validation : If available, use single-crystal X-ray diffraction (SHELXL refinement) to resolve ambiguities in substituent positions or tautomerism .

Q. What crystallographic strategies are effective for determining the solid-state structure of this compound?

  • Methodology :

  • Crystallization : Use slow evaporation in ethanol/dichloromethane (1:1) to obtain single crystals.
  • Data Collection : Collect high-resolution (<1.0 Å) X-ray data at 200 K. Use SHELXT for structure solution and SHELXL for refinement, prioritizing anisotropic displacement parameters for bromine atoms .
  • Validation : Analyze Hirshfeld surfaces (Mercury CSD 2.0) to assess intermolecular interactions (e.g., C-Br⋯π contacts) .

Q. How to perform ADMET analysis for pharmacokinetic profiling?

  • Methodology :

  • In-Silico Tools : Use SwissADME for bioavailability predictions (Lipinski’s Rule of Five) and admetSAR for toxicity endpoints.
  • Key Metrics :
  • Absorption : High Caco-2 permeability (>8 × 10⁻⁶ cm/s) and moderate LogP (~3.5–4.0) .
  • Metabolism : Screen for CYP3A4 inhibition (IC₅₀ > 10 µM) using molecular dynamics simulations.
  • Toxicity : Predict Ames test negativity and LD₅₀ > 500 mg/kg (oral, rat) .

Retrosynthesis Analysis

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5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole
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5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.